N-methyl-N-(4-morpholin-4-ylbenzyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

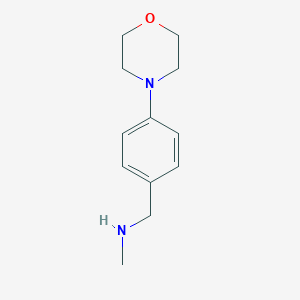

N-methyl-N-(4-morpholin-4-ylbenzyl)amine is a chemical compound with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a morpholine ring attached to a benzylamine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-morpholin-4-ylbenzyl)amine typically involves the reaction of N-methylbenzylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(4-morpholin-4-ylbenzyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The benzylamine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Substituted benzylamine derivatives.

Scientific Research Applications

N-methyl-N-(4-morpholin-4-ylbenzyl)amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-morpholin-4-ylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The morpholine ring and benzylamine moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

- N-methyl-N-(4-piperidin-4-ylbenzyl)amine

- N-methyl-N-(4-pyrrolidin-4-ylbenzyl)amine

- N-methyl-N-(4-piperazin-4-ylbenzyl)amine

Comparison: N-methyl-N-(4-morpholin-4-ylbenzyl)amine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different heterocyclic rings, it may exhibit different reactivity and binding characteristics, making it valuable for specific research applications .

Biological Activity

N-methyl-N-(4-morpholin-4-ylbenzyl)amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is categorized as a Mannich base, a class of compounds known for their pharmacological potential. Mannich bases are synthesized through the Mannich reaction, which involves the condensation of an amine with formaldehyde and a ketone or aldehyde. This compound exhibits various biological activities, including anticancer, antibacterial, and antiviral properties.

2. Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with benzylamine and formaldehyde under controlled conditions. The general synthetic pathway can be summarized as follows:

- Reagents : Morpholine, benzaldehyde derivatives, and formaldehyde.

- Conditions : Reaction at elevated temperatures (60–70 °C) in a suitable solvent (e.g., isopropanol).

- Yield : The yield of the product can vary based on the specific conditions and reactants used.

3.1 Anticancer Activity

This compound has shown promising anticancer activity in various studies. Research indicates that compounds within the Mannich base category can exhibit cytotoxic effects against different cancer cell lines.

- Mechanism : The cytotoxicity may be attributed to the ability of these compounds to interact with cellular components such as DNA and proteins, leading to apoptosis in cancer cells. For instance, Mannich bases have been reported to inhibit DNA topoisomerase I, which is crucial for DNA replication and repair .

3.2 Antibacterial and Antiviral Activity

In addition to anticancer properties, this compound exhibits antibacterial and antiviral activities. Studies have indicated that Mannich bases can inhibit various bacteria and viruses by disrupting their cellular functions.

- Antiviral Mechanism : For example, the compound's interaction with viral neuraminidase has been noted, suggesting potential applications in treating influenza viruses .

3.3 Neuroprotective Effects

Recent investigations have highlighted the potential neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's disease (AD). The compound has been studied for its ability to inhibit β-secretase (BACE1), an enzyme involved in the formation of amyloid plaques associated with AD.

- Inhibition Profile : Inhibition constants for BACE1 have been reported in the nanomolar range for structurally similar compounds, indicating strong potential for therapeutic applications .

4. Case Studies

Several studies have explored the biological activity of this compound:

- Study on Cytotoxicity : A study demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, outperforming standard chemotherapeutic agents like 5-fluorouracil .

- Antiviral Activity Assessment : Another investigation assessed its antiviral properties against H1N1 influenza virus, showing effective inhibition through interaction with viral proteins .

5. Conclusion

This compound represents a promising candidate in drug development due to its diverse biological activities, particularly in cancer therapy and neuroprotection. Ongoing research is essential to further elucidate its mechanisms of action and optimize its therapeutic potential.

Properties

IUPAC Name |

N-methyl-1-(4-morpholin-4-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-13-10-11-2-4-12(5-3-11)14-6-8-15-9-7-14/h2-5,13H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNHXXWEDXRMFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427635 |

Source

|

| Record name | N-methyl-N-(4-morpholin-4-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179328-22-4 |

Source

|

| Record name | N-methyl-N-(4-morpholin-4-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.